2,3-Dimethyltridec-2-enenitrile
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Overview
Description
2,3-Dimethyltridec-2-enenitrile is an organic compound characterized by a nitrile group (-CN) attached to a branched hydrocarbon chain. This compound is part of the nitrile family, which is known for its diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethyltridec-2-enenitrile can be synthesized through various methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyltridec-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethyltridec-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethyltridec-2-enenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyltridec-2-ene: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2,3-Dimethyltridec-2-enamide: Contains an amide group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
2,3-Dimethyltridec-2-enenitrile is unique due to its nitrile group, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
63967-62-4 |
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Molecular Formula |
C15H27N |
Molecular Weight |
221.38 g/mol |
IUPAC Name |
2,3-dimethyltridec-2-enenitrile |
InChI |
InChI=1S/C15H27N/c1-4-5-6-7-8-9-10-11-12-14(2)15(3)13-16/h4-12H2,1-3H3 |
InChI Key |
MZKUQHCLMTWRKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=C(C)C#N)C |
Origin of Product |
United States |
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